molecular formula C16H21Cl3O3 B13812336 2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate CAS No. 69462-12-0

2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate

Cat. No.: B13812336
CAS No.: 69462-12-0
M. Wt: 367.7 g/mol
InChI Key: FSXCVPNYCBTUSM-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate is an organic compound with the molecular formula C16H21Cl3O3. It is a derivative of phenoxyacetic acid and is known for its applications in various scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with 2-ethyl-4-methylpentanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and catalyst concentration to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

Herbicide Use
The primary application of 2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate is as a herbicide. It belongs to the group of phenoxy herbicides, which are widely used for controlling broadleaf weeds in various crops. Its effectiveness against a range of weed species makes it valuable in agricultural practices.

Case Studies:

  • Corn and Soybean Crops : Research has shown that the application of this herbicide significantly reduces weed competition in corn and soybean fields, leading to increased crop yields. A study conducted in the Midwest United States demonstrated that fields treated with this compound had a 30% higher yield compared to untreated fields .
  • Environmental Impact Studies : Long-term studies have evaluated the environmental persistence of this compound. While it is effective in weed control, concerns about its potential impact on non-target species have led to regulatory scrutiny. Monitoring programs have been established to assess its presence in soil and water systems .

Industrial Applications

Chemical Intermediate
In addition to its use as a herbicide, this compound serves as an intermediate in the synthesis of other chemicals. Its structure allows for modifications that can lead to the formation of various derivatives used in different industrial applications.

Case Studies:

  • Synthesis of Biodegradable Plastics : Researchers have explored the use of this compound in developing biodegradable plastics. By modifying its ester functional group, scientists can create polymers that maintain desirable physical properties while being more environmentally friendly .
  • Cosmetic Formulations : Recent studies have investigated the incorporation of this compound into cosmetic products due to its emulsifying properties. It has been shown to enhance the stability and texture of creams and lotions .

Environmental Considerations

The use of this compound raises environmental concerns due to its potential toxicity and persistence in ecosystems. Regulatory agencies have set guidelines for its application rates and monitoring requirements to mitigate risks associated with its use.

Regulatory Framework:

  • Environmental Protection Agency (EPA) : The EPA has established limits on the concentration of this compound in drinking water and agricultural runoff.
  • Safety Data Sheets (SDS) : Comprehensive safety data sheets provide information on handling, storage, and emergency measures related to exposure to this chemical .

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. It acts by mimicking natural plant hormones, leading to altered growth patterns in plants. The compound binds to receptor sites, triggering a cascade of biochemical reactions that result in the desired physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate is unique due to its specific ester group, which imparts distinct chemical properties and biological activities compared to other phenoxyacetic acid derivatives. This uniqueness makes it valuable in various applications, particularly in agriculture and chemical research .

Biological Activity

2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate, commonly referred to as a chlorophenoxy herbicide, is an organic compound notable for its biological activity and environmental impact. This article delves into its biological effects, mechanisms of action, and implications for human health and ecosystems, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a chlorophenoxy group attached to an acetate moiety. Its molecular formula is C13H15Cl3O3C_{13}H_{15}Cl_3O_3, with a molecular weight of approximately 325.6 g/mol. The presence of three chlorine atoms significantly influences its biological activity and toxicity.

Chemical Structure

PropertyValue
Molecular FormulaC13H15Cl3O3C_{13}H_{15}Cl_3O_3
Molecular Weight325.6 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

The primary mechanism of action for this compound involves the disruption of plant growth processes. It acts as a synthetic auxin, mimicking natural plant hormones that regulate growth. This leads to uncontrolled growth in susceptible plants, ultimately causing their death.

Toxicity and Environmental Impact

Research indicates that this compound exhibits significant toxicity to aquatic organisms and can bioaccumulate in the food chain. Its persistence in the environment raises concerns about long-term ecological effects.

Case Studies

  • Aquatic Toxicity : A study conducted on the effects of chlorophenoxy herbicides on fish populations revealed that exposure to sub-lethal concentrations resulted in impaired reproductive success and developmental anomalies in species such as Danio rerio (zebrafish) .
  • Soil Microbial Activity : Research published in the Journal of Environmental Quality found that soil treated with chlorophenoxy herbicides showed a marked decrease in microbial diversity and activity, indicating potential long-term impacts on soil health .
  • Human Health Risks : Epidemiological studies have linked exposure to chlorophenoxy herbicides with various health issues, including non-Hodgkin lymphoma among agricultural workers. This correlation emphasizes the need for careful regulation and monitoring of such compounds .

Regulatory Status

The regulatory framework surrounding this compound varies by region but generally includes restrictions due to its environmental persistence and toxicity.

RegionRegulation Status
European UnionRestricted under REACH regulations
United StatesSubject to EPA review and restrictions

Properties

CAS No.

69462-12-0

Molecular Formula

C16H21Cl3O3

Molecular Weight

367.7 g/mol

IUPAC Name

(2-ethyl-4-methylpentyl) 2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C16H21Cl3O3/c1-4-11(5-10(2)3)8-22-16(20)9-21-15-7-13(18)12(17)6-14(15)19/h6-7,10-11H,4-5,8-9H2,1-3H3

InChI Key

FSXCVPNYCBTUSM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C)COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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